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molecular formula C11H13N3O3 B8570003 N-(3-Amino-2-oxoazetidin-3-yl)-2-phenoxyacetamide CAS No. 88149-01-3

N-(3-Amino-2-oxoazetidin-3-yl)-2-phenoxyacetamide

Cat. No. B8570003
M. Wt: 235.24 g/mol
InChI Key: DOEOAXVBDIJSCD-UHFFFAOYSA-N
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Patent
US04647558

Procedure details

The sulphoxide (26) (186 mg) in dry tetrahydrofuran (6 ml) was treated with dry ammonia gas (14.8 ml) and the mixture stirred at room temperature for 3 days. The solvent was evaporated and the residue chromatographed on silica gel to give the product, (27) (113 mg).
Name
sulphoxide
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS([C:4]1([NH:9][C:10](=[O:19])[CH2:11][O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:7][NH:6][C:5]1=[O:8])=O.[NH3:20]>O1CCCC1>[NH2:20][C:4]1([NH:9][C:10](=[O:19])[CH2:11][O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:7][NH:6][C:5]1=[O:8]

Inputs

Step One
Name
sulphoxide
Quantity
186 mg
Type
reactant
Smiles
CS(=O)C1(C(NC1)=O)NC(COC1=CC=CC=C1)=O
Name
Quantity
14.8 mL
Type
reactant
Smiles
N
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC1(C(NC1)=O)NC(COC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 113 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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